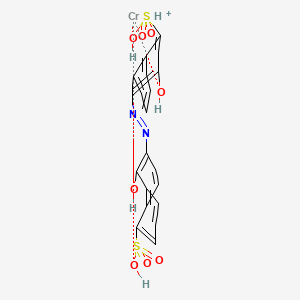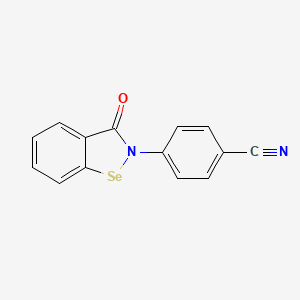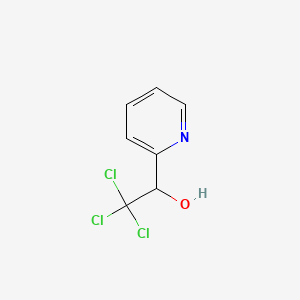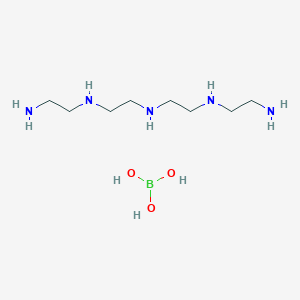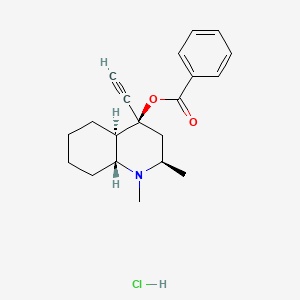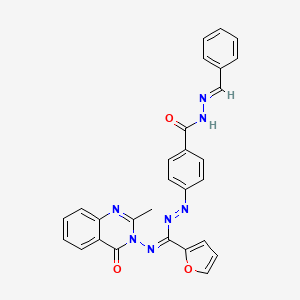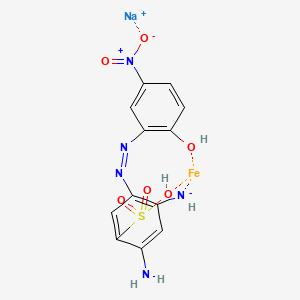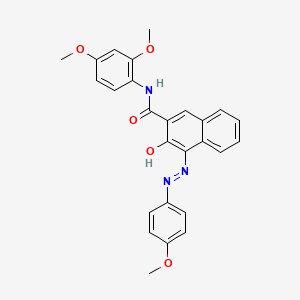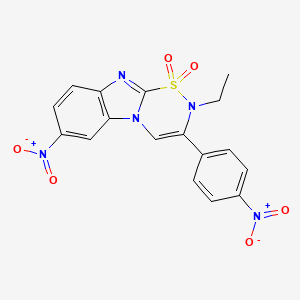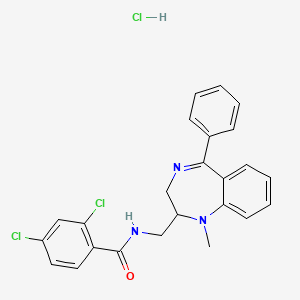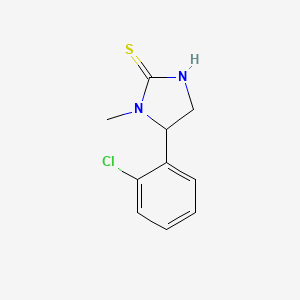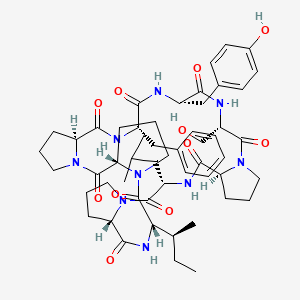
2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitro group, a pyrimidinylidene moiety, and an ethyl ester functional group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinylidene core, followed by the introduction of the nitro group and the formation of the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may produce various ester or amide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving nitro and pyrimidine groups.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The nitro group and pyrimidinylidene moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted pyrimidines and esters, such as:
- 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-4(1H)-pyrimidinylidene)hydrazino)-, methyl ester
- 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, propyl ester
Uniqueness
The uniqueness of 2-Propenoic acid, 2-nitro-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ethyl ester lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
113597-40-3 |
|---|---|
Molecular Formula |
C11H14N6O7 |
Molecular Weight |
342.27 g/mol |
IUPAC Name |
ethyl (Z)-3-[(2E)-2-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinyl]-2-nitroprop-2-enoate |
InChI |
InChI=1S/C11H14N6O7/c1-4-24-10(19)6(17(22)23)5-12-13-8-7(14-21)9(18)16(3)11(20)15(8)2/h5,7,12H,4H2,1-3H3/b6-5-,13-8+ |
InChI Key |
KNWKWXGDPFKYHT-AVHOOITRSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N/N=C/1\C(C(=O)N(C(=O)N1C)C)N=O)/[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=CNN=C1C(C(=O)N(C(=O)N1C)C)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


